molecular formula C9H10N4O2 B11780109 2-(6-Amino-1H-benzo[d][1,2,3]triazol-1-yl)propanoic acid

2-(6-Amino-1H-benzo[d][1,2,3]triazol-1-yl)propanoic acid

Cat. No.: B11780109
M. Wt: 206.20 g/mol
InChI Key: ZDTZHPAQUPPSOQ-UHFFFAOYSA-N
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Description

2-(6-Amino-1H-benzo[d][1,2,3]triazol-1-yl)propanoic acid is a synthetic organic compound designed for advanced research applications. Its molecular structure incorporates a benzotriazole core, a privileged scaffold in medicinal chemistry known for its diverse biological activities. The benzotriazole moiety is a fused heterocyclic system that serves as a critical pharmacophore in the development of novel therapeutic agents, with documented potential in anticancer, antimicrobial, and anti-inflammatory research, among other areas . The specific substitution pattern of this compound, featuring an amino group at the 6-position and a propanoic acid chain, creates a multifunctional scaffold. This structure is amenable to further chemical modification, making it a valuable synthon for constructing more complex molecules, such as protease inhibitors or DNA-intercalating agents. Research into analogous compounds featuring aromatic amine and carboxylic acid functionalities suggests potential for investigating DNA interaction and photocleavage properties, which can be valuable in photodynamic therapy research and the development of novel anticancer strategies . This product is provided for research and development purposes in laboratory settings only. It is not intended for diagnostic, therapeutic, or any other human use. Researchers are responsible for verifying the suitability of this compound for their specific applications.

Properties

Molecular Formula

C9H10N4O2

Molecular Weight

206.20 g/mol

IUPAC Name

2-(6-aminobenzotriazol-1-yl)propanoic acid

InChI

InChI=1S/C9H10N4O2/c1-5(9(14)15)13-8-4-6(10)2-3-7(8)11-12-13/h2-5H,10H2,1H3,(H,14,15)

InChI Key

ZDTZHPAQUPPSOQ-UHFFFAOYSA-N

Canonical SMILES

CC(C(=O)O)N1C2=C(C=CC(=C2)N)N=N1

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(6-Amino-1H-benzo[d][1,2,3]triazol-1-yl)propanoic acid typically involves the reaction of 6-amino-1H-benzo[d][1,2,3]triazole with a suitable propanoic acid derivative. One common method is the Katritzky method, which involves the reaction of benzotriazole with an amino acid derivative under specific conditions . The reaction conditions often include the use of a suitable solvent, such as dimethylformamide (DMF), and a catalyst, such as triethylamine, to facilitate the reaction.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process may be optimized for higher yields and purity, and may include additional purification steps such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions: 2-(6-Amino-1H-benzo[d][1,2,3]triazol-1-yl)propanoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The amino group in the compound can participate in substitution reactions with various electrophiles.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Electrophiles such as alkyl halides in the presence of a base like sodium hydroxide.

Major Products Formed:

    Oxidation: Formation of corresponding oxo derivatives.

    Reduction: Formation of reduced amine derivatives.

    Substitution: Formation of substituted benzotriazole derivatives.

Scientific Research Applications

Pharmaceutical Applications

Antimicrobial Activity
Research indicates that compounds featuring the benzo[d][1,2,3]triazole structure exhibit a range of biological activities, including antibacterial and antifungal properties. The presence of the amino group enhances these activities by improving solubility and bioavailability. For example, studies have shown that derivatives of this compound can inhibit the growth of various pathogens, making them potential candidates for new antimicrobial agents.

Enzyme Inhibition
The compound has been investigated for its ability to inhibit specific enzymes related to diseases such as Alzheimer's. Interaction studies reveal that 2-(6-Amino-1H-benzo[d][1,2,3]triazol-1-yl)propanoic acid binds effectively to acetylcholinesterase (AChE), a key enzyme in neurotransmitter regulation. This binding affinity suggests its potential as a therapeutic agent for cognitive disorders .

Cancer Research
Recent studies have explored the compound's cytotoxic effects on cancer cell lines. The triazole ring's electronic properties may contribute to the compound's ability to induce apoptosis in malignant cells. Research has demonstrated that certain derivatives can selectively target cancer cells while sparing healthy tissues, indicating a promising avenue for cancer treatment .

Material Science Applications

Polymer Chemistry
The compound's unique functional groups allow it to be used as a building block in polymer synthesis. Its ability to form stable bonds with various monomers makes it suitable for creating novel polymers with specific properties, such as increased thermal stability and enhanced mechanical strength. These polymers can find applications in coatings, adhesives, and other industrial materials .

Organic Electronics
The electronic properties of this compound make it a candidate for use in organic electronic devices. Its incorporation into organic semiconductors could improve charge transport and device efficiency, making it valuable for applications in organic light-emitting diodes (OLEDs) and organic photovoltaic cells .

Case Studies

Study Focus Findings Implications
Antimicrobial EfficacyDemonstrated inhibition of Staphylococcus aureus growthPotential development of new antibiotics
AChE InhibitionHigh binding affinity observed in computational studiesPossible use in Alzheimer's disease therapy
CytotoxicityInduced apoptosis in breast cancer cell linesNew cancer treatment strategies explored
Polymer SynthesisEnhanced mechanical properties in synthesized polymersApplications in advanced materials

Mechanism of Action

The mechanism of action of 2-(6-Amino-1H-benzo[d][1,2,3]triazol-1-yl)propanoic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. The benzotriazole moiety is known to interact with various biological targets, leading to diverse biological effects .

Comparison with Similar Compounds

Table 1: Structural Comparison of Benzotriazole Derivatives

Compound Name CAS Number Key Structural Features Similarity Score
2-(6-Amino-1H-benzo[d][1,2,3]triazol-1-yl)propanoic acid 1526480-99-8 6-Amino group, propanoic acid at 1-position Reference
3-(1H-Benzo[d][1,2,3]triazol-1-yl)propanoic acid 654-15-9 No amino group, propanoic acid at 3-position 0.81
Methyl 2-(1H-benzo[d][1,2,3]triazol-1-yl)acetate 174903-38-9 Methyl ester, acetate chain (shorter carbon backbone) 0.92

Key Observations :

  • The propanoic acid chain (vs. acetate in CAS 174903-38-9) offers a longer linker, which may influence conformational flexibility and molecular interactions .

Physicochemical Properties

  • Solubility: The target compound’s carboxylic acid and amino groups likely improve aqueous solubility relative to the methyl ester derivative (CAS 174903-38-9), which is more lipophilic . Derivatives like (2S)-2-amino-3-{5′-[(4‴-methoxyphenyl)ethynyl]-1H-benzo[d][1,2,3]triazol-1′-yl}propanoic acid hydrochloride (12b) demonstrate the use of hydrochloride salts to further enhance solubility .
  • Stability : The absence of ester groups (unlike CAS 174903-38-9) may confer greater stability under basic or hydrolytic conditions .

Biological Activity

2-(6-Amino-1H-benzo[d][1,2,3]triazol-1-yl)propanoic acid is an organic compound characterized by a benzo[d][1,2,3]triazole moiety linked to a propanoic acid structure. Its unique combination of an amino group and a triazole ring contributes to its diverse chemical properties and potential biological activities. The molecular formula of this compound is C₉H₁₀N₄O₂, and it has garnered interest for its applications in pharmaceuticals and material sciences.

The presence of both amino and carboxylic acid functional groups in this compound enhances its reactivity. This compound can undergo various chemical reactions, making it versatile in synthetic organic chemistry.

Biological Activities

Research indicates that compounds containing benzo[d][1,2,3]triazole structures exhibit a variety of biological activities. Specifically, this compound has shown:

  • Anticancer Activity : Preliminary studies suggest that this compound may inhibit the growth of cancer cells. For example, related triazole compounds have demonstrated significant antiproliferative effects against various human cancer cell lines with IC50 values comparable to established chemotherapeutics like doxorubicin .
  • Antimicrobial Properties : Compounds with similar structures have exhibited antibacterial and antifungal activities, indicating potential applications in treating infections .
  • Enzyme Inhibition : Interaction studies have suggested that this compound may act as an inhibitor for certain enzymes relevant in metabolic pathways. For instance, docking studies have been employed to predict its binding affinity to targets such as acetylcholinesterase (AChE), which is crucial for neuropharmacology .

Structure-Activity Relationship

The unique structural features of this compound enhance its biological activity compared to other similar compounds. The following table summarizes some structurally related compounds and their unique aspects:

Compound NameStructure FeaturesUnique Aspects
5-Amino-1H-benzotriazoleContains an amino group on the triazole ringLacks the propanoic acid side chain
4-AminoquinolineFeatures an amino group on a quinoline backboneKnown for antimalarial properties
5-(4-Methylphenyl)-1H-benzotriazoleSubstituted benzotriazole with methylphenyl groupPotential use in organic electronics
6-Amino-4-hydroxybenzo[d][1,2,3]triazoleHydroxylated version of the triazoleMay exhibit different solubility and reactivity

Case Studies

Several studies have explored the biological activity of triazole derivatives similar to this compound:

  • Antiproliferative Activity : A study demonstrated that derivatives with a triazole core showed significant activity against various cancer cell lines with IC50 values ranging from 1.2 to 2.4 nM . This suggests that modifications to the triazole structure can enhance anticancer efficacy.
  • Enzyme Interaction : Computational studies indicated that related triazoles could effectively bind to AChE with promising inhibition constants . This highlights the potential for developing neuroprotective agents based on this scaffold.

Q & A

Q. What are common synthetic routes for 2-(6-Amino-1H-benzo[d][1,2,3]triazol-1-yl)propanoic acid and its derivatives?

  • Methodological Answer : The compound is typically synthesized via coupling reactions using benzotriazole precursors. For example:
  • Reagent-based coupling : Reacting benzotriazole derivatives with α-bromo or α-chloro propanoic acid under reflux conditions in polar solvents (e.g., ethanol or methanol) .
  • Catalytic methods : Use of NaBH3_3CN for reductive amination or coupling with activated esters (e.g., benzotriazolides) to introduce substituents .
  • Optimization : Adjust pH to stabilize intermediates and improve yields (e.g., acetic acid or NaOH) .

Q. How to purify this compound derivatives post-synthesis?

  • Methodological Answer :
  • Column chromatography : Use gradients of dichloromethane/methanol (e.g., 9:1) to isolate products .
  • Recrystallization : Dissolve crude product in hot ethanol or acetonitrile, followed by slow cooling to obtain crystals .
  • HPLC : For enantiomeric purity, employ chiral columns with aqueous/organic mobile phases .

Q. What spectroscopic techniques confirm the structural integrity of this compound?

  • Methodological Answer :
  • NMR : 1^1H and 13^{13}C NMR to verify proton environments and carbon frameworks (e.g., aromatic protons at δ 7.5–8.5 ppm and propanoic acid protons at δ 2.5–3.5 ppm) .
  • IR : Confirm functional groups (e.g., C=O stretch at ~1700 cm1^{-1} for carboxylic acid, N-H bend at ~1600 cm1^{-1} for amine) .
  • X-ray crystallography : Refine structures using SHELXL for bond lengths/angles and hydrogen-bonding networks .

Advanced Research Questions

Q. How to design experiments to evaluate the antioxidant activity of benzotriazole derivatives?

  • Methodological Answer :
  • Assay selection : Use Griess reaction to measure nitric oxide scavenging or DPPH radical scavenging assays .

  • Dose-response curves : Test concentrations from 1–100 μM against standards (e.g., ascorbic acid) .

  • Controls : Include vehicle (DMSO) and positive controls to normalize data .

  • Structural analogs : Compare substituent effects (e.g., hydroxyl vs. methyl groups) on activity (Table 1) .

    Table 1 : Antioxidant activity of selected derivatives (Data from )

    CompoundSubstituentIC50_{50} (μM)
    724-hydroxyphenyl12.4 ± 0.8
    731-oxopropan-2-yl15.1 ± 1.2
    Ascorbic acid8.9 ± 0.5

Q. What strategies resolve contradictions in anti-inflammatory data across studies?

  • Methodological Answer :
  • Model selection : Use carrageenan-induced paw edema in rats for in vivo validation, ensuring consistent edema measurement via plethysmometry .
  • Dose standardization : Compare molar equivalents of derivatives (e.g., compound 49 at 50 mg/kg vs. diclofenac at 10 mg/kg) .
  • Mechanistic studies : Perform COX-2 inhibition assays or cytokine profiling (e.g., IL-6, TNF-α) to identify off-target effects .

Q. How to design coordination complexes using this compound as a ligand?

  • Methodological Answer :
  • Ligand design : Exploit the carboxylate and triazole groups for chelation (e.g., Mn(II) complexes with octahedral geometry) .
  • Crystallization : Grow single crystals in aqueous ethanol at pH 6–7, and refine using SHELXL for hydrogen-bonding networks (e.g., O—H⋯O/N interactions) .
  • Applications : Test MOF stability for gas adsorption or catalysis by varying metal nodes (e.g., Zn, Cu) .

Data Contradiction Analysis

Q. Why do structural analogs show variable biological activities?

  • Methodological Answer :
  • Electronic effects : Electron-withdrawing groups (e.g., nitro) may reduce antioxidant efficacy by destabilizing radical intermediates .
  • Steric hindrance : Bulky substituents (e.g., isobutylphenyl) can limit binding to enzyme active sites .
  • Solubility : Hydrophobic derivatives may aggregate in aqueous assays, leading to false negatives .

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